molecular formula C11H9N3O3 B11956364 5-Methyl-N-(3-nitrobenzylidene)isoxazol-3-amine CAS No. 88812-66-2

5-Methyl-N-(3-nitrobenzylidene)isoxazol-3-amine

Cat. No.: B11956364
CAS No.: 88812-66-2
M. Wt: 231.21 g/mol
InChI Key: WKOHMUUUDGDKJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(3-nitrobenzylidene)isoxazol-3-amine typically involves the reaction of an aromatic aldehyde with an aromatic amine in the presence of a mixed solvent of anhydrous ethanol and chloroform. The reaction is catalyzed by a few droplets of concentrated hydrochloric acid. The mixture is stirred at room temperature (20-32°C) until a precipitate forms. The precipitate is then filtered, washed, and dried to obtain the crude product, which is further purified by recrystallization from ethanol, methanol, chloroform, or ethanol-acetone .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(3-nitrobenzylidene)isoxazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the isoxazole ring.

Scientific Research Applications

5-Methyl-N-(3-nitrobenzylidene)isoxazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-N-(3-nitrobenzylidene)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-N-(3-nitrobenzylidene)isoxazol-3-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for various scientific research applications.

Properties

CAS No.

88812-66-2

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C11H9N3O3/c1-8-5-11(13-17-8)12-7-9-3-2-4-10(6-9)14(15)16/h2-7H,1H3

InChI Key

WKOHMUUUDGDKJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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